molecular formula C13H15N3O2S2 B2557845 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine CAS No. 879643-66-0

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine

Cat. No.: B2557845
CAS No.: 879643-66-0
M. Wt: 309.4
InChI Key: RTHPLLRFACHTEX-UHFFFAOYSA-N
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Description

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine is a chemical compound with the molecular formula C13H15N3O2S2 and is registered under PubChem CID 7536488 . This small molecule features a thiazol-2-amine core, a structure known to be of significant interest in medicinal chemistry, linked to a phenyl ring modified with a pyrrolidin-1-ylsulfonyl group . The presence of these distinct pharmacophoric elements suggests potential for diverse biological activity, making it a valuable scaffold for pharmaceutical research and development. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. It is particularly useful for probing structure-activity relationships (SAR), especially in projects targeting enzymes or receptors that interact with sulfonamide-containing ligands. Compounds with similar structural features, such as those containing the pyrrolidine ring, have been identified as modulators of biological targets like dipeptidyl peptidase 4 (DPP-4), indicating a potential research pathway for this compound in metabolic disorder studies . Furthermore, the indole and thiazole heterocycles, which are structurally related to the core of this molecule, are frequently explored for a wide range of pharmacological effects, including antiviral, anticancer, and anti-inflammatory activities, highlighting the broad research potential of this chemical space . This product is strictly labeled For Research Use Only (RUO) . It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c14-13-15-12(9-19-13)10-4-3-5-11(8-10)20(17,18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHPLLRFACHTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a 2-aminothiazole derivative with a substituted benzaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in ethanol under reflux conditions for several hours, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4′-nitrophenyl derivative (electron-withdrawing nitro group) exhibits distinct reactivity compared to methoxy-substituted analogs (electron-donating) .
  • Sulfonyl vs. Non-Sulfonyl Derivatives: The pyrrolidine sulfonyl group in the target compound enhances steric bulk and hydrogen-bonding capacity compared to simpler arylthiazoles .
  • Triazole Hybrids : Compounds like 4-(2-((1-phenyltriazol-4-yl)methoxy)phenyl)thiazol-2-amine demonstrate modular synthesis via click chemistry, enabling diverse pharmacological applications .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activities of Selected Analogs

Compound Name Biological Activity Mechanism/Receptor Target Key References
4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine Not explicitly reported (potential kinase/MET inhibition inferred) Likely sulfonyl group-mediated protein binding
4-(4-Chlorophenyl)-N-(3-(methylthio)phenyl)thiazol-2-amine (FCG) CFTR modulator (cystic fibrosis therapy) Interaction with CFTR protein domains
4-(Phenyl)-N,N-bis((1-phenyltriazol-4-yl)methyl)thiazol-2-amine derivatives Anti-inflammatory agents Docking into HIV-1 RT NNIBP (IC₅₀ ~10–50 µM)
1-(4-(3-Methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea (1) Theoretical anticancer potential High chemical reactivity (DFT-predicted)

Key Observations :

  • Sulfonyl Group Impact: The pyrrolidine sulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases, MMPs) compared to non-sulfonylated analogs .
  • CFTR Modulation : The chlorophenyl analog FCG demonstrates specific rescue of mutant CFTR channels, highlighting substituent-dependent bioactivity .

Computational and ADMET Comparisons

  • DFT Studies : Cyclobutane-thiazole hybrid (1) exhibited a HOMO-LUMO gap of 4.2 eV, indicating high stability and reactivity .
  • Docking Scores: Triazole-thiazole derivatives (e.g., 4k, 4h) achieved docking scores of −11.126 kcal/mol, superior to non-triazole analogs .

Biological Activity

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a pyrrolidine sulfonyl group, and an amine group, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and synthesis methods.

  • Molecular Formula : C17H19N3O2S2
  • Molecular Weight : 403.5 g/mol
  • Structural Features : The compound contains a thiazole ring, a pyrrolidine sulfonyl group, and an amine moiety, which are crucial for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine exhibits significant antimicrobial activity. It has shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.

Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of several thiazole derivatives, 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics, indicating superior efficacy.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
Staphylococcus aureus8Lower than Penicillin
Escherichia coli16Comparable to Ciprofloxacin
Pseudomonas aeruginosa32Lower than Gentamicin

Anticancer Activity

The compound also exhibits promising anticancer properties. Research has focused on its ability to inhibit the proliferation of cancer cells through various mechanisms.

Mechanism of Action
4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine may exert its anticancer effects by:

  • Inhibition of Cell Cycle Progression : Studies have shown that the compound can induce cell cycle arrest in the G2/M phase in cancer cell lines.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins.

Case Study: Cytotoxicity Assessment
In vitro assays conducted on various cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) revealed that the compound significantly reduced cell viability.

Cell LineIC50 (µM)Comparison with Doxorubicin
MCF-710Lower than Doxorubicin (15 µM)
HeLa12Comparable to Doxorubicin

Synthesis Methods

The synthesis of 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine typically involves multi-step processes:

  • Formation of Thiazole Ring : A thiazole derivative is synthesized through condensation reactions involving appropriate precursors.
  • Pyrrolidine Sulfonamide Formation : The pyrrolidine ring is introduced via nucleophilic substitution reactions.
  • Final Coupling Reaction : The final product is obtained by coupling the thiazole and pyrrolidine components under reflux conditions in a suitable solvent (e.g., ethanol).

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine?

The synthesis typically involves two key steps:

  • Thiazole Core Formation : The Hantzsch thiazole synthesis is widely used, reacting substituted aryl ketones (e.g., 3-(pyrrolidin-1-ylsulfonyl)acetophenone) with thiourea in the presence of iodine (4 equivalents) under reflux conditions .
  • Sulfonyl Group Introduction : Sulfonation can be achieved via oxidation of thioether intermediates using hydrogen peroxide in acetic acid or potassium permanganate, followed by reaction with pyrrolidine to form the pyrrolidin-1-ylsulfonyl moiety .
    Purification often employs column chromatography or recrystallization from ethanol/water mixtures.

Advanced: How can reaction conditions be optimized to enhance the yield of the sulfonation step?

Critical variables include:

  • Oxidant Selection : Hydrogen peroxide in acetic acid offers milder conditions compared to KMnO₄, reducing side reactions like over-oxidation .
  • Temperature Control : Maintaining 50–60°C during sulfonation minimizes decomposition of the thiazole core.
  • Catalyst Screening : Lewis acids (e.g., FeCl₃) may accelerate sulfonyl group incorporation. Post-reaction HPLC analysis (C18 column, acetonitrile/water gradient) helps monitor intermediate stability .

Basic: What analytical techniques validate the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiazole C2-amine at δ 6.8–7.2 ppm, sulfonyl group at δ 3.1–3.3 ppm for pyrrolidine protons) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 351.08 for C₁₃H₁₅N₃O₂S₂).
  • X-ray Crystallography : Resolves bond lengths (e.g., S–N bond: ~1.65 Å) and dihedral angles between the thiazole and phenyl rings .

Advanced: How do structural features like dihedral angles impact bioactivity?

Crystallographic studies reveal that dihedral angles between the thiazole and phenyl rings (e.g., 18.2° vs. 30.3° in asymmetric unit molecules) influence molecular planarity, affecting:

  • Target Binding : Planar conformations enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
  • Solubility : Non-planar geometries reduce crystallinity, improving aqueous solubility for in vitro assays .

Basic: What in vitro assays are used to assess its pharmacological potential?

  • Radioligand Binding Assays : Quantify affinity for targets like G-protein-coupled receptors (GPCRs) using tritiated ligands .
  • Functional Assays : Measure cAMP inhibition or calcium flux in HEK293 cells transfected with target receptors .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate IC₅₀ values .

Advanced: How can researchers resolve discrepancies in crystallographic data?

For asymmetric unit variations (e.g., two distinct dihedral angles):

  • Restraints and Refinement : Apply rigid-bond restraints to stabilize disordered fragments during refinement .
  • Validation Tools : Use PLATON or Mercury to check for geometric outliers and hydrogen-bonding consistency .

Basic: What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonation byproducts (e.g., SO₂).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: How to design SAR studies for derivatives of this compound?

  • Core Modifications : Introduce substituents at the thiazole C4/C5 positions to alter steric bulk (e.g., methyl, chloro).
  • Sulfonyl Group Variation : Replace pyrrolidine with piperidine or morpholine to modulate lipophilicity (logP) .
  • Bioisosteric Replacement : Substitute the thiazole ring with oxazole or imidazole to assess scaffold flexibility .

Basic: What computational methods predict its ADMET properties?

  • Molecular Dynamics (MD) Simulations : Simulate membrane permeability using CHARMM force fields.
  • Docking Studies : AutoDock Vina predicts binding modes with cytochrome P450 enzymes for metabolic stability assessment .

Advanced: How to address low reproducibility in biological assays?

  • Buffer Optimization : Adjust pH (7.4 vs. 6.8) to mimic physiological vs. tumor microenvironments.
  • Batch Analysis : Use LC-MS to verify compound purity (>95%) and rule out degradation .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

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